molecular formula C7H7N3O2 B015665 6-Hydroxy-2-methoxy-7-deazapurine CAS No. 90057-07-1

6-Hydroxy-2-methoxy-7-deazapurine

Cat. No.: B015665
CAS No.: 90057-07-1
M. Wt: 165.15 g/mol
InChI Key: VBKWGPQGJOITCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. One method includes heating the compound with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired product . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid

    Reducing Agents: Sodium borohydride

    Nucleophiles: Benzylamine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can introduce functional groups like sulfoxides or sulfones .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The methoxy group at the 2-position and the dihydropyrrolo ring structure contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKWGPQGJOITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326939
Record name 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-07-1
Record name 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 3
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 4
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 5
6-Hydroxy-2-methoxy-7-deazapurine
Reactant of Route 6
6-Hydroxy-2-methoxy-7-deazapurine

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